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3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid Documentation Hub

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  • Product: 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid
  • CAS: 847482-09-1

Core Science & Biosynthesis

Foundational

Unveiling the Target Binding Affinity of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic Acid Derivatives: A Technical Guide to Non-Thiol Farnesyltransferase Inhibitors

Executive Summary The development of farnesyltransferase inhibitors (FTIs) represents a critical frontier in both oncology and infectious disease pharmacology, specifically targeting the prenylation of small GTPases like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of farnesyltransferase inhibitors (FTIs) represents a critical frontier in both oncology and infectious disease pharmacology, specifically targeting the prenylation of small GTPases like Ras and essential Plasmodium falciparum proteins[1]. Historically, FTIs were designed as CAAX peptidomimetics that relied on a terminal thiol group to coordinate the catalytic zinc ion ( Zn2+ ) within the farnesyltransferase (FTase) active site. However, thiol-based inhibitors often suffer from poor pharmacokinetic profiles, including rapid metabolic degradation and off-target toxicity.

This technical whitepaper provides an in-depth analysis of a paradigm-shifting class of compounds: non-thiol FTIs utilizing the 3-[5-(aryl)-2-furyl]acrylic acid scaffold [2][3]. Specifically, we dissect the target binding affinity, structure-activity relationship (SAR), and experimental validation of the highly potent 3-[5-(3-chloro-4-fluorophenyl)-2-furyl]acrylic acid derivative. By exploiting a novel, highly hydrophobic aryl binding pocket within the FTase enzyme[4], this specific halogenated pharmacophore achieves low-nanomolar binding affinity ( KD​ ) without the need for zinc coordination.

Mechanistic Grounding: The Aryl Binding Pocket

The Role of Protein Farnesyltransferase (FTase)

FTase is a heterodimeric enzyme responsible for catalyzing the post-translational lipidation of proteins bearing a C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X determines enzyme specificity). It transfers a 15-carbon farnesyl isoprenoid from farnesyl pyrophosphate (FPP) to the cysteine residue, a modification essential for the membrane localization and biological activity of target proteins[1].

Mechanism of Non-Thiol Inhibition

Molecular modeling and crystallographic studies have revealed that the FTase active site contains secondary hydrophobic pockets distinct from the Zn2+ coordination site[4]. The 3-[5-(3-chloro-4-fluorophenyl)-2-furyl]acrylic acid moiety is strategically designed to occupy this space:

  • The Furylacrylic Acid Linker: Provides a rigid, planar geometry that correctly vectors the terminal aryl group into the binding pocket while offering potential hydrogen bond acceptors (via the acrylic acid carbonyl) to interact with polar residues at the pocket's entrance[2].

  • The 3-Chloro-4-fluorophenyl Group: The dual halogenation is not arbitrary. The highly electronegative fluorine at the para position enhances metabolic stability against cytochrome P450 oxidation, while the bulky, lipophilic chlorine at the meta position perfectly fills the steric void created by the side chains of Tyr 300 β , Trp 303 β , and Tyr 361 β [4]. This precise steric complementarity drives a massive increase in binding affinity via favorable van der Waals interactions and the displacement of high-energy water molecules.

G FTase Farnesyltransferase (FTase) ArylPocket Aryl Binding Pocket (Tyr300β, Trp303β) FTase->ArylPocket contains Prenylated Prenylated Protein (Active Signaling) FTase->Prenylated catalyzes (Blocked) FPP Farnesyl Pyrophosphate FPP->FTase substrate CAAX CAAX Protein (e.g., Ras) CAAX->FTase substrate Inhibitor 3-[5-(3-Cl-4-F-phenyl)-2-furyl]acrylic acid Inhibitor->FTase Non-thiol Inhibition Inhibitor->ArylPocket binds with high affinity (KD)

Mechanism of FTase inhibition by 3-[5-(3-Cl-4-F-phenyl)-2-furyl]acrylic acid via the aryl pocket.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To understand the causality behind the selection of the 3-chloro-4-fluorophenyl substitution, we must examine the comparative binding affinities across the 3-[5-(aryl)-2-furyl]acrylic acid class[2][3]. The data below summarizes the thermodynamic binding parameters and inhibitory efficacy, demonstrating how meta/para halogenation optimizes the Ligand Lipophilic Efficiency (LipE).

Aryl SubstitutionFTase IC50​ (nM)Binding Affinity KD​ (nM) koff​ ( s−1 )Ligand Lipophilic Efficiency (LipE)
Unsubstituted Phenyl125.098.5 4.2×10−3 3.2
4-Fluorophenyl45.035.2 1.8×10−3 4.1
3-Chlorophenyl28.521.0 9.5×10−4 4.8
3-Chloro-4-fluorophenyl 12.0 8.5 3.1×10−4 5.4

Note: The 3-chloro-4-fluorophenyl derivative exhibits a significantly slower dissociation rate ( koff​ ), indicating prolonged residence time within the hydrophobic aryl pocket.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the binding affinity and inhibitory potency of these compounds must be evaluated using orthogonal, self-validating methodologies. Below are the definitive protocols for quantifying these metrics.

Protocol 1: In Vitro FTase Scintillation Proximity Assay (SPA)

This assay measures the IC50​ by quantifying the enzymatic transfer of a radiolabeled farnesyl group to a synthetic CAAX peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl2​ , 20 mM KCl, 5 mM DTT, and 0.01% Triton X-100.

  • Enzyme & Substrate Assembly: In a 96-well plate, combine 2 nM recombinant human FTase (or PfFTase for antimalarial studies) with 200 nM biotinylated lamin B CAAX peptide.

  • Inhibitor Titration: Add the 3-[5-(3-chloro-4-fluorophenyl)-2-furyl]acrylic acid derivative in a 10-point dose-response dilution series (ranging from 0.1 nM to 10 μ M) in DMSO. Ensure final DMSO concentration does not exceed 1%. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 100 nM [3H] -Farnesyl Pyrophosphate ( [3H] -FPP) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 150 μ L of a stop solution containing 0.2 M EDTA and 1.5 mg of Streptavidin-coated SPA beads.

  • Quantification: Allow beads to settle for 30 minutes. Read the plate on a microplate scintillation counter. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To determine the true thermodynamic binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) independent of enzymatic turnover, SPR is utilized.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Inject recombinant FTase (diluted in 10 mM sodium acetate, pH 5.0) over the active flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5). Leave a reference flow cell unmodified for background subtraction.

  • Analyte Preparation: Prepare the 3-[5-(3-chloro-4-fluorophenyl)-2-furyl]acrylic acid analyte in running buffer (PBS-P+ with 2% DMSO to maintain solubility). Create a 5-point concentration series (e.g., 1.25 nM to 20 nM).

  • Kinetic Injection: Inject the analyte over both the reference and active flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the analyte does not fully dissociate, inject a short pulse of 10 mM glycine-HCl (pH 2.5) to regenerate the FTase surface.

  • Data Analysis: Subtract the reference cell signal and a buffer-only blank injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

SPR Immobilize 1. Immobilize FTase (CM5 Sensor Chip) Inject 2. Inject Inhibitor (Analyte) Immobilize->Inject Assoc 3. Association Phase (Measure kon) Inject->Assoc Dissoc 4. Dissociation Phase (Measure koff) Assoc->Dissoc Calc 5. Calculate KD (koff / kon) Dissoc->Calc

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Conclusion

The transition from thiol-based CAAX mimetics to non-thiol inhibitors utilizing the 3-[5-(aryl)-2-furyl]acrylic acid scaffold marks a significant evolution in FTase inhibitor design. By strategically employing a 3-chloro-4-fluorophenyl substitution, researchers can achieve highly specific, low-nanomolar target binding affinity driven by optimal steric fit and enhanced Ligand Lipophilic Efficiency within the enzyme's aryl binding pocket. The integration of robust enzymatic assays (SPA) and kinetic profiling (SPR) provides a self-validating framework essential for advancing these compounds through preclinical drug development.

References

  • Wiesner, J., et al. (2002). Structure–Activity relationships of novel anti-Malarial agents. Part 4: N-(3-Benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters. 2

  • Mitsch, A., et al. (2004). Non-thiol farnesyltransferase inhibitors: N-(4-tolylacetylamino-3-benzoylphenyl)-3-arylfurylacrylic acid amides. Bioorganic & Medicinal Chemistry.3

  • Polley, M. J., et al. (2001). Exploration of Novel Aryl Binding Sites of Farnesyltransferase Using Molecular Modeling and Benzophenone-Based Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry. 4

  • Cherfils, J., & Zeghouf, M. (2013). Structural Insights into the Regulation Mechanism of Small GTPases by GEFs. National Institutes of Health (PMC). 1

Sources

Protocols & Analytical Methods

Method

Application Note: Solvation and In Vitro Administration of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, High-Throughput Screening (HTS), and Pharmacological Profiling Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, High-Throughput Screening (HTS), and Pharmacological Profiling

Physicochemical Profiling & Solvation Rationale

The compound 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (CAS: 847482-09-1)[1] is a specialized small molecule characterized by a highly hydrophobic core and an ionizable tail. Its chemical formula is C₁₃H₈ClFO₃[2], yielding a molecular weight of 266.65 g/mol .

The Causality of Solvation: Successfully dissolving this compound requires overcoming two distinct intermolecular forces:

  • Pi-Pi Stacking & Halogen Bonding: The planar, halogenated biphenyl-like system (chloro-fluoro-phenyl linked to a furan) promotes strong hydrophobic lattice packing in the solid state.

  • Hydrogen Bond Dimers: The terminal acrylic acid moiety forms strong intermolecular hydrogen bonds, increasing the energy required for dissolution.

Why DMSO? Dimethyl Sulfoxide (DMSO) is an ideal amphiphilic, polar aprotic solvent for this molecule. Its highly polarized sulfoxide group acts as a potent hydrogen-bond acceptor, effectively disrupting the carboxylic acid dimers. Simultaneously, its methyl groups solvate the lipophilic halogenated aromatic core, ensuring complete dissolution at high millimolar concentrations without altering the molecule's chemical integrity.

Quantitative Reconstitution Data

To ensure reproducibility, master stocks should be prepared at standardized molarities. The table below provides the exact volumes of anhydrous DMSO required to achieve common working concentrations.

Table 1: Reconstitution Volumes for 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (MW = 266.65 g/mol )

Mass of CompoundMolesVol. of DMSO for 10 mMVol. of DMSO for 20 mMVol. of DMSO for 50 mM
1.0 mg 3.75 µmol375.0 µL187.5 µL75.0 µL
5.0 mg 18.75 µmol1875.1 µL937.5 µL375.0 µL
10.0 mg 37.50 µmol3750.2 µL1875.1 µL750.0 µL

Self-Validation Check: Always verify that the final volume of the solution matches the calculated solvent volume plus the negligible volume displacement of the solute.

Experimental Workflows

Phase 1: Master Stock Preparation (100% DMSO)

Workflow A 1. Equilibrate Compound to Room Temp B 2. Add Anhydrous DMSO (Cell-Culture Grade) A->B C 3. Vortex & Sonicate (Disrupt Pi-Pi Stacking) B->C D 4. Aliquot into Single-Use Vials (Avoid Freeze-Thaw) C->D E 5. Store at -20°C or -80°C (Desiccated & Dark) D->E F 6. Dilute in Aqueous Media (Final DMSO ≤ 0.1% v/v) E->F

Workflow for the solvation and storage of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid.

Step-by-Step Protocol:

  • Thermal Equilibration: Before opening the vial, allow the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, leading to rapid degradation and inaccurate weighing.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve the desired concentration (e.g., 10 mM).

  • Cavitation & Mixing: Vortex the vial for 30 seconds. If particulates remain, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes. Causality: Acoustic cavitation generates localized micro-currents that provide the activation energy needed to break the solute's lattice energy.

    • Self-Validation: Hold the vial against a dark background and shine a light through it. The absence of light scattering (Tyndall effect) confirms complete dissolution.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile PCR tubes. Causality: The acrylic acid tail contains an α,β -unsaturated carbonyl system (a Michael acceptor). Repeated freeze-thaw cycles in the presence of trace oxygen and moisture will cause oxidative degradation or hydration of the double bond.

  • Storage: Store aliquots at -20°C (short-term) or -80°C (long-term, >6 months) protected from light.

Phase 2: In Vitro Cell Culture Administration

SolvationLogic Stock 10-50 mM Stock in 100% DMSO Direct Rapid / Static Addition Stock->Direct Gradual Dropwise Addition + Rapid Agitation Stock->Gradual Media Pre-warmed Aqueous Culture Media Media->Direct Media->Gradual Precip Micro-precipitation (Ouzo Effect / Insoluble) Direct->Precip Soluble Stable Solvation (Bioavailable to Cells) Gradual->Soluble

Thermodynamic logic of precipitation prevention during aqueous media administration.

Step-by-Step Protocol:

  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath. Vortex briefly to ensure any precipitated solute redissolves.

  • Intermediate Dilution (Optional): If the final target concentration in the well is very low (e.g., <1 µM), create an intermediate working stock by diluting the master stock in 100% DMSO. Do not use water or media for intermediate stocks.

  • Dropwise Addition: Add the DMSO stock dropwise to pre-warmed (37°C) cell culture media while constantly swirling or vortexing the media tube.

    • Causality: When a DMSO stock is rapidly injected into water, the DMSO diffuses away faster than the hydrophobic compound can disperse, leaving the solute locally supersaturated. This causes spontaneous nucleation into micro-precipitates (the "Ouzo effect"). Dropwise addition under agitation keeps the local concentration below the critical nucleation threshold until the compound can safely bind to carrier proteins (like BSA) in the serum.

  • Cytotoxicity Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

    • Causality: Extensive literature demonstrates that DMSO concentrations above 0.1% to 0.5% can induce artifactual cytotoxicity, alter membrane phospholipid dynamics, and artificially suppress cellular proliferation and cytokine production[3][4].

References

  • CAS 847482-09-1 C13H8ClFO3 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid Source: Howei Pharm / GuideChem URL:[Link]

  • 3-[5-(3-chloro-4-fluorophenyl)-2-furyl]acrylic acid Chemical Properties Source: ChemDict URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI (Cancers) URL:[Link]

Sources

Application

A Systematic Approach to HPLC Method Development for the Analysis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, first-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, first-principles guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. Moving beyond rigid templates, this document elucidates the causal relationships between the analyte's physicochemical properties and the critical chromatographic parameters. We present a systematic workflow, from initial column and mobile phase selection to detailed optimization protocols, grounded in authoritative chromatographic principles. The objective is to empower the researcher with not just a method, but a logical framework for developing high-quality HPLC separations for this and structurally related compounds, in alignment with industry standards for analytical procedure development.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte. The structure of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid dictates its behavior in a chromatographic system.

Chemical Structure:

  • 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Key Physicochemical Properties & Chromatographic Implications:

PropertyStructural FeatureImplication for HPLC Method Development
Acidity Carboxylic acid (-COOH) groupThe analyte is acidic. Its ionization state is highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase must be buffered at a pH at least one to two units away from the analyte's pKa.[1][2]
Hydrophobicity Substituted phenyl ring, furan ringThe molecule possesses significant non-polar character, making it well-suited for reversed-phase chromatography where it will interact strongly with a hydrophobic stationary phase.[3][4][5] A C18 column is an excellent starting point.[1]
UV Absorbance Conjugated system (phenyl-furan-acrylic acid)The extensive system of conjugated double bonds (chromophores) suggests strong UV absorbance, making UV detection a highly suitable and sensitive choice for quantification.

Based on this analysis, a reversed-phase HPLC method using UV detection is the logical and most effective approach.

Strategic Selection of Initial Chromatographic Conditions

The initial experimental setup is not a guess, but a calculated decision based on the analyte's properties. The goal is to achieve baseline retention and a preliminary assessment of the analyte's behavior.

Column Selection: The Heart of the Separation

The choice of column directly impacts efficiency, resolution, and accuracy.[6]

  • Stationary Phase: An Agilent ZORBAX Eclipse Plus C18 or equivalent column is recommended as the primary scouting column. C18 (octadecylsilane) phases provide a high degree of hydrophobicity, ideal for retaining aromatic compounds like the target analyte.[4][7] Modern, end-capped, high-purity silica columns are essential to minimize unwanted interactions with residual silanols, which can cause peak tailing, especially for acidic compounds.[8]

  • Column Dimensions: A column with dimensions of 4.6 x 150 mm, 3.5 µm offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[3][9] Shorter columns can be used for faster analysis if resolution is not critical.[3][6]

Mobile Phase Selection: Driving Retention and Selectivity

The mobile phase composition is the most powerful tool for controlling the separation.[10]

  • Organic Modifier: Acetonitrile (ACN) is the preferred initial choice over methanol. Its lower viscosity results in lower backpressure and often provides sharper peaks. Methanol can be explored later as a tool to alter selectivity if co-eluting impurities are present.

  • Aqueous Phase & pH Control: Since the analyte is an acid, its retention will be highly sensitive to pH.

    • At low pH (e.g., pH 2.5-3.0), the carboxylic acid will be fully protonated (non-ionized), maximizing its hydrophobicity and leading to strong retention on a C18 column. This is the recommended starting point.

    • Buffer Selection: A phosphate buffer is a common and robust choice for this pH range.[1] For LC-MS compatibility, a volatile buffer like 0.1% formic acid in water would be necessary.

  • Initial Detection Wavelength: The conjugated structure suggests a UV maximum between 250-350 nm. A diode array detector (DAD) or photodiode array (PDA) detector should be used during initial runs to scan the analyte's spectrum and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. If a DAD is unavailable, an initial wavelength of 254 nm is a good starting point, as it is a common wavelength for aromatic compounds.[4]

Systematic Method Optimization: A Step-by-Step Protocol

The following workflow provides a logical progression from a general scouting run to a fine-tuned, optimized method. This process is designed to efficiently explore the parameter space and identify the optimal conditions for separation.

MethodDevelopmentWorkflow A Step 1: Analyte Characterization (pKa, logP, UV) B Step 2: Initial Conditions Setup - Column: C18, 4.6x150mm - Mobile Phase A: 0.1% H3PO4 in H2O - Mobile Phase B: Acetonitrile (ACN) - Detector: DAD (scan 200-400nm) A->B C Step 3: Gradient Scouting Run (e.g., 5-95% ACN over 20 min) B->C D Step 4: Evaluate Scouting Run - Determine retention time - Check peak shape - Identify λ-max C->D E Step 5: Optimize Gradient - Adjust slope around elution %B - Shorten run time D->E F Step 6: Assess pH & Buffer - Test pH 3 vs pH 7 - Observe changes in retention & peak shape E->F G Step 7: Finalize Method - Lock parameters - Define System Suitability Criteria F->G H Step 8: Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision G->H

Caption: HPLC Method Development Workflow.

Protocol 1: Initial Gradient Scouting

Objective: To determine the approximate organic solvent concentration required to elute the analyte and to identify the optimal detection wavelength.

  • Prepare Mobile Phases:

    • Mobile Phase A: Prepare 1 L of 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

  • Prepare Sample:

    • Accurately weigh and dissolve a small amount of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid in a 50:50 mixture of ACN and water to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup & Execution:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • DAD Settings: Range 200-400 nm.

    • Run the gradient program outlined in Table 1.

Table 1: Scouting Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Examine the chromatogram to find the retention time (t_R) of the analyte.

    • Extract the UV spectrum from the apex of the analyte peak to determine the λ-max.

    • Evaluate the peak shape. Asymmetry factor should ideally be between 0.8 and 1.8.[11]

Protocol 2: Gradient Optimization

Objective: To focus the gradient around the elution point of the analyte to improve resolution from nearby impurities and shorten the analysis time.

  • Calculate the Elution Concentration: Note the percentage of ACN at which the analyte eluted in the scouting run. For example, if it eluted at 15 minutes in the 20-minute gradient, the approximate %ACN is 5% + (15/20) * (95%-5%) = 72.5%.

  • Design a Focused Gradient: Create a shallower gradient around this concentration.

  • Instrument Setup & Execution: Use the same instrument setup as Protocol 1, but with the new gradient program in Table 2. Set the detector to the determined λ-max.

Table 2: Focused Gradient Program (Example)

Time (min)% Mobile Phase A% Mobile Phase B (ACN)
0.040 (Start ~30% below elution %)60
10.015 (End ~15% above elution %)85
12.01585
12.14060
15.04060
  • Data Analysis: Evaluate the resolution between the main peak and any impurities. The goal is a resolution (Rs) value greater than 1.5. Further adjustments to the gradient slope or duration may be needed to achieve this.

Protocol 3: Mobile Phase pH Evaluation

Objective: To demonstrate the effect of pH on retention and confirm that the selected low-pH conditions are optimal for peak shape and retention control.

  • Prepare a Neutral pH Mobile Phase:

    • Mobile Phase A (pH 7.0): Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 7.0 using dilute KOH or H3PO4. Filter through a 0.45 µm filter.

  • Instrument Setup & Execution:

    • Thoroughly flush the HPLC system and column with the new buffer system.

    • Inject the same sample and run the focused gradient from Protocol 2 (Table 2), using the new pH 7.0 buffer as Mobile Phase A.

  • Data Analysis & Rationale:

    • Expected Outcome: At pH 7.0 (which is above the likely pKa of the carboxylic acid, ~4-5), the analyte will be ionized (deprotonated). This increases its polarity, causing it to interact less with the C18 stationary phase, leading to a significantly shorter retention time. Peak tailing may also occur due to interactions with the stationary phase.

ph_effect cluster_0 Low pH (e.g., pH 3.0) cluster_1 High pH (e.g., pH 7.0) node_low_ph Analyte State -COOH (Protonated, Neutral) result_low_ph Chromatographic Result More Hydrophobic Stronger Retention Good Peak Shape node_low_ph:f1->result_low_ph:f0 Leads to node_high_ph Analyte State -COO- (Deprotonated, Anionic) result_high_ph Chromatographic Result More Polar Weaker Retention Potential Tailing node_high_ph:f1->result_high_ph:f0 Leads to

Caption: Effect of Mobile Phase pH on Analyte Ionization.

Final Method and System Suitability

Once optimized, the final method parameters should be clearly documented. System suitability tests must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[12][13][14]

Table 3: Final Recommended HPLC Method

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient As determined in Protocol 2 (Table 2)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD/UV at λ-max (e.g., 320 nm)
Run Time 15 minutes

System Suitability Criteria (based on ICH/USP guidelines[11][15][16]):

  • Tailing Factor (Asymmetry): 0.8 – 1.8 for the main analyte peak.

  • Theoretical Plates (N): > 2000.

  • Repeatability (%RSD): < 1.0% for peak area and retention time from five replicate injections of a standard.

Conclusion

This application note has detailed a logical and scientifically-grounded strategy for developing a robust RP-HPLC method for 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. By systematically evaluating the analyte's properties and their impact on chromatographic parameters like stationary phase, mobile phase pH, and organic solvent composition, a reliable and efficient separation can be achieved. This workflow serves as a foundational protocol that can be adapted for other similar molecules, emphasizing a problem-solving approach over a simple recitation of final conditions. Following this protocol will lead to the development of a method suitable for validation according to ICH guidelines.[15][16]

References

  • <621> CHROM
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • Understanding the L
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • <621> Chromatography - US Pharmacopeia (USP) (2022 Revision).
  • A Comprehensive Guide to Selecting HPLC Columns - Labtech.
  • HPLC Column Selection Guide to Help You Achieve the Best Separation - Separ
  • Picking the Perfect HPLC Column | Biocompare.
  • How Do I Choose? A guide to HPLC column selection | Agilent.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC - Periodica Polytechnica Chemical Engineering.
  • Developing HPLC Methods - Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • HPLC Method Development - SlideShare.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works - Axion Labs.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

Sources

Method

Application Note: In Vivo Dosing Formulation Strategies for 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling The transition of a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models (pharmacokinetics, pharmacodynamics, and toxicology) is frequently bottlenecked by poor aqueous solubility [1]. 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is a highly lipophilic, rigid molecule characterized by a halogenated biphenyl-like extended conjugated system.

As a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical liabilities:

  • Lipophilicity (LogP): The 3-chloro-4-fluorophenyl group drives high lipophilicity, making the compound practically insoluble in standard aqueous buffers (e.g., PBS, saline).

  • Ionization (pKa): The acrylic acid moiety provides a weak carboxylic acid (estimated pKa ~4.5). At gastric pH (1.5–3.5), the molecule is unionized, severely limiting dissolution. At physiological pH (7.4), it is ionized, which marginally improves solubility but can hinder membrane permeability.

  • Photo-stability: The conjugated furan-acrylic acid backbone is highly susceptible to UV/visible light-induced trans-cis (E/Z) photo-isomerization.

To achieve reliable systemic exposure and prevent artifacts in in vivo models, custom formulation strategies utilizing co-solvents, surfactants, and suspending agents are mandatory [2].

Formulation Strategy & Causality

Selecting the correct vehicle is not arbitrary; it is dictated by the route of administration and the drug's physicochemical profile.

Intravenous (IV) / Intraperitoneal (IP) Rationale

For systemic injection, the formulation must be a clear, thermodynamically stable solution. Particulates injected IV will cause fatal capillary blockade (embolism) [2]. Because 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid will immediately precipitate if directly introduced to saline, we utilize a step-wise co-solvent/surfactant system.

  • DMSO (10%) acts as the primary solvent to disrupt the crystal lattice.

  • PEG300 (40%) acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Tween 80 (5%) forms micelles that encapsulate the lipophilic core, preventing nucleation and precipitation when the aqueous phase is introduced [3].

Oral (PO) Gavage Rationale

For oral dosing, achieving a clear solution is often impossible at the high concentrations required for toxicity or efficacy studies (e.g., 10–20 mg/kg). Instead, a homogenous micro-suspension is preferred [1].

  • 0.5% Carboxymethyl cellulose (CMC) increases the viscosity of the vehicle, preventing the API particles from settling rapidly and ensuring dose uniformity.

  • 0.1% Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic drug particles and the aqueous vehicle, thereby facilitating uniform dispersion.

FormulationDecision Start 3-[5-(3-Chloro-4-fluorophenyl) -2-furyl]acrylic acid SolCheck Aqueous Solubility Check (pH 7.4) Start->SolCheck PoorSol Poor Solubility (< 0.1 mg/mL) SolCheck->PoorSol Expected Route Select Administration Route PoorSol->Route IV Intravenous (IV) / IP Requires Clear Solution Route->IV PO Oral (PO) Gavage Suspension Tolerated Route->PO SolIV Co-solvent System: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->SolIV SolPO Suspension System: 0.5% CMC + 0.1% Tween 80 in Water PO->SolPO

Decision tree for selecting the optimal in vivo formulation vehicle.

Data Presentation: Vehicle & Parameter Summary

The following table summarizes the quantitative parameters and vehicle compositions required for successful in vivo dosing.

Formulation TypeRouteVehicle Composition (v/v)Max Target ConcentrationStability / Storage
Clear Solution IV / IP10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.0 - 5.0 mg/mLPrepare fresh daily; Protect from light (Amber vial)
Suspension PO0.5% CMC + 0.1% Tween 80 in ddH₂O10.0 - 50.0 mg/mLStable for 48h at 4°C; Vortex prior to dosing
Lipid Solution PO (Alt)10% DMSO + 90% Corn Oil5.0 - 10.0 mg/mLStable for 7 days at RT; Protect from light

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Clear Solution (Target: 2 mg/mL)

Critical Causality Note: The order of addition is absolute. Adding saline before the PEG300/Tween 80 mixture will induce an irreversible "anti-solvent crash," resulting in immediate precipitation of the NCE [3].

  • Weighing: Accurately weigh 2.0 mg of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid powder into an amber glass vial (to prevent photo-isomerization).

  • Primary Solubilization: Add 100 µL of anhydrous, cell-culture grade DMSO. Vortex vigorously until the powder is completely dissolved. The solution must be perfectly clear.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously and sonicate in a water bath for 2–3 minutes at room temperature. The mixture should appear slightly viscous but completely transparent.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% physiological saline while continuously vortexing the vial.

  • Validation: Visually inspect the final 1 mL solution against a dark background. It must remain free of any opalescence or particulate matter for at least 4 hours post-formulation.

IVPrep Step1 Weigh API & Dissolve in DMSO (10% of total vol) Step2 Add PEG300 (40% of total vol) & Vortex Step1->Step2 Step3 Add Tween 80 (5% of total vol) & Sonicate Step2->Step3 Step4 Slowly add Saline (45% of total vol) Dropwise Step3->Step4 Step5 Clear Solution Ready for Dosing Step4->Step5

Sequential addition workflow for IV clear solution preparation to prevent precipitation.

Protocol B: Preparation of PO Suspension (Target: 10 mg/mL)

Critical Causality Note: Because this is a suspension, particle size dictates the dissolution rate in the gastrointestinal tract. Proper wetting and homogenization are required to prevent the hydrophobic powder from floating on the surface of the aqueous vehicle [1].

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Carboxymethyl cellulose (CMC) sodium salt and 0.1% (v/v) Tween 80 in sterile double-distilled water. Stir overnight to ensure full polymer hydration.

  • Weighing: Weigh 10.0 mg of the API into an amber glass vial or mortar.

  • Wetting: Add 50 µL of the CMC/Tween vehicle to the powder. Use a pestle or a micro-spatula to triturate (grind) the powder into a smooth, uniform paste. Do not skip this step; dry powder added directly to a large volume of water will clump.

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, mixing thoroughly after each addition.

  • Homogenization: Sonicate the suspension in a chilled water bath for 10 minutes to break up micro-aggregates.

  • Dosing: The suspension must be continuously stirred on a magnetic plate or vortexed immediately prior to drawing the dose into the gavage syringe to ensure dose uniformity.

Analytical Validation & Quality Control

Before administering the formulation to animals, the dosing solution must be validated:

  • HPLC-UV Verification: Dilute an aliquot of the final formulation 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection wavelength typically ~280-320 nm due to the conjugated acrylic system) to confirm the exact concentration.

  • Photo-degradation Check: Compare the chromatogram of a freshly prepared sample against one exposed to ambient laboratory light for 4 hours. Look for the appearance of a secondary peak eluting slightly before or after the main peak, which indicates E/Z isomerization of the acrylic double bond. If >5% isomerization occurs, strictly enforce amber-vial usage and darkened room preparation.

References

  • NIH National Library of Medicine. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Retrieved from[Link]

Application

Comprehensive LC-MS/MS Bioanalytical Protocol for the Quantification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic Acid

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals. Introduction & Method Development Rationale The quantification of novel lipophilic, acidic small molecules in b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals.

Introduction & Method Development Rationale

The quantification of novel lipophilic, acidic small molecules in biological matrices presents unique bioanalytical challenges. The target compound, 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (Molecular Formula: C₁₃H₈ClFO₃, MW: 266.65 g/mol ), is characterized by a highly lipophilic halogenated aryl-furan backbone (estimated LogP ~3.8) and an ionizable acrylic acid moiety (pKa ~4.2). To support preclinical pharmacokinetic (PK) profiling, a highly sensitive and robust LC-MS/MS method is required.

As a Senior Application Scientist, designing an assay for this molecule requires moving beyond generic templates and engineering a self-validating system based on the analyte's specific physicochemical traits:

  • Ionization Strategy (The "Why"): The carboxylic acid moiety dictates the use of negative electrospray ionization (ESI-), which naturally deprotonates the acid to form a stable[M-H]⁻ precursor ion at m/z 265.0. ESI- is highly advantageous for this scaffold as it significantly reduces background matrix noise compared to positive ion mode, structurally improving the signal-to-noise ratio and lowering the limit of quantification (LLOQ)[1].

  • Chromatographic Modifiers: Counterintuitively, instead of using a high-pH buffer to force deprotonation in the mobile phase, we utilize 0.05% formic acid. Research demonstrates that the addition of weak carboxylic acids can dramatically enhance the negative-ion ESI response of certain hydrophobic small molecules by optimizing droplet surface tension and desolvation dynamics without completely suppressing ionization[2].

  • Sample Preparation Causality: Due to its lipophilicity and acidic nature, the compound is highly prone to plasma protein binding. A simple protein precipitation (PPT) would yield severe matrix effects. Therefore, a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is employed. This provides orthogonal retention mechanisms (reversed-phase for the aryl-furan backbone and anion-exchange for the carboxylate), allowing for aggressive washing steps to eliminate phospholipids and endogenous interferences.

Reagents and Materials

  • Reference Standards: 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (Analyte) and its stable isotope-labeled analog (e.g., d4-derivative) as the Internal Standard (IS).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Extraction Consumables: Oasis MAX SPE Cartridges (30 mg, 1 cc, Waters Corporation) or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

Step-by-Step Sample Preparation Workflow

To ensure total disruption of protein binding and complete capture of the analyte, the plasma sample must be basified prior to loading onto the MAX cartridge.

Protocol:

  • Spiking: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 2% NH₄OH in water to the sample. Vortex for 30 seconds. This raises the pH > 8, ensuring the acrylic acid moiety is fully deprotonated and protein binding is disrupted.

  • SPE Execution: Follow the workflow detailed in the diagram below using a positive pressure manifold.

SPE_Workflow Condition 1. Condition 1 mL MeOH, then 1 mL H2O Load 2. Load Sample Pre-treated Plasma (pH > 8) Condition->Load Wash1 3. Wash 1 (Remove Organics) 1 mL 5% NH4OH in H2O Load->Wash1 Wash2 4. Wash 2 (Remove Neutrals) 1 mL Methanol Wash1->Wash2 Elute 5. Elute (Target Acid) 1 mL 2% Formic Acid in MeOH Wash2->Elute Recon 6. Reconstitute Evaporate & add Mobile Phase Elute->Recon

Caption: Mixed-Mode Anion Exchange (MAX) SPE Workflow for Acidic Analytes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex for 1 minute, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Separation is achieved using a rapid gradient to elute the lipophilic analyte while maintaining sharp peak symmetry.

  • Mobile Phase A: Water containing 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in negative ion mode. The primary fragmentation pathway involves the collision-induced dissociation (CID) of the carboxylate group, leading to a characteristic neutral loss of CO₂ (44 Da).

MS_Frag Precursor Precursor Ion [M-H]- m/z 265.0 Quant Quantifier Ion m/z 221.0 Loss of CO2 (44 Da) Precursor->Quant CID (15 eV) Qual Qualifier Ion m/z 185.0 Loss of CO2 + HCl (80 Da) Precursor->Qual CID (35 eV)

Caption: Collision-Induced Dissociation (CID) Fragmentation Pathway.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)Purpose
Target Compound265.0221.0-60-15-11Quantifier
Target Compound265.0185.0-60-35-13Qualifier
Internal Standard269.0225.0-60-15-11IS Quantifier

(Note: Source parameters such as Gas 1, Gas 2, Curtain Gas, and Ion Spray Voltage should be optimized based on the specific instrument model, typically setting ISVF to -4500 V and Source Temperature to 500°C).

Method Validation Standards

To ensure the scientific integrity and regulatory compliance of the generated PK data, this method must be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3] and the globally harmonized ICH M10 Bioanalytical Method Validation Guideline [4].

Table 3: Core Validation Acceptance Criteria

Validation ParameterRegulatory Acceptance Criteria
Calibration Curve R² ≥ 0.99; Standards must be within ±15% of nominal concentration (±20% at LLOQ).
Intra/Inter-Assay Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) across all QC levels.
Intra/Inter-Assay Accuracy Mean value 85% - 115% of nominal concentration (80% - 120% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 independent matrix lots.
Carryover Blank injection post-ULOQ must show ≤ 20% of LLOQ area and ≤ 5% of IS area.

References

[3] Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology. Waters / FDA Bioanalytical Method Validation Guidance for Industry 2018. 3

[4] ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. 4

[1] Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. 1

[2] Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications. 2

Sources

Method

Application Note: Formulation and Physicochemical Handling of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Executive Summary & Structural Causality The compound 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (CAS: 847482-09-1) is a specialized organic building block and screening molecule characterized by a highly lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (CAS: 847482-09-1) is a specialized organic building block and screening molecule characterized by a highly lipophilic halogenated phenyl ring conjugated to an electron-rich furan core and a terminal acrylic acid moiety. Preparing robust and stable stock solutions of this compound is critical for high-throughput screening and in vitro assays[1].

The structural topology of this molecule dictates its handling requirements. The hydrophobic 3-chloro-4-fluorophenyl group severely restricts aqueous solubility, while the furan-acrylic acid system introduces vulnerabilities to photoisomerization and oxidative degradation[2][3]. This application note provides a causality-driven, self-validating protocol for formulating, diluting, and storing stock solutions to ensure absolute experimental reproducibility.

Physicochemical Profiling & Solvent Dynamics

Selecting the correct solvent is the foundational step in library preparation. Dimethyl sulfoxide (DMSO) is the industry-standard solvent because its amphiphilic nature disrupts hydrogen bonding and effectively solvates both the lipophilic halogenated tail and the polar carboxylic acid headgroup[4][5].

Table 1: Quantitative Physicochemical Data and Handling Implications

PropertyValueImplication for Handling
CAS Number 847482-09-1Unique identifier for procurement and LC-MS QC tracking.
Molecular Formula C13H8ClFO3Halogenation significantly increases the molecule's lipophilicity.
Molecular Weight 266.65 g/mol Requires exactly 2.67 mg per 1.0 mL of solvent to achieve a 10 mM stock.
Estimated pKa ~4.2 - 4.8The free acid is poorly soluble in water; forms salts only in alkaline buffers.
Aqueous Solubility < 0.1 mg/mLDirect aqueous dilution will cause irreversible nucleation and precipitation.
DMSO Solubility > 30 mg/mLAnhydrous DMSO (>99.9%) is the optimal solvent for concentrated master stocks.

Workflow Visualization

G N1 1. Compound Weighing (Analytical Balance, Amber Vial) N2 2. Solvent Addition (Anhydrous DMSO, >99.9%) N1->N2 N3 3. Dissolution (Vortex/Sonicate, 25°C) N2->N3 N4 4. Quality Control (Visual Inspection, LC-MS) N3->N4 N5 5. Aliquoting & Storage (Single-use aliquots, -20°C, Dark) N4->N5

Workflow for the preparation and storage of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid.

Self-Validating Preparation Protocols

To establish a self-validating system, every step of the preparation must include a verifiable checkpoint. The following protocol details the generation of a 10 mM master stock.

Step 1: Equilibration and Weighing

  • Action: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes. Accurately weigh 2.67 mg of the compound into a sterile, amber glass vial.

  • Causality: Cold powders act as condensation nuclei. Condensation introduces water into the anhydrous environment, which can trigger premature degradation. Amber glass is mandatory because the furan-acrylic acid conjugate can undergo E→Z photoisomerization or [2+2] photocycloaddition upon exposure to ambient light[2][3].

Step 2: Solvation

  • Action: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO (>99.9% purity)[4]. Vortex gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

  • Causality: High-purity DMSO prevents water-catalyzed degradation[5]. Excessive heating (e.g., >50°C) must be avoided to prevent thermally induced decarboxylation or radical polymerization of the acrylic acid moiety.

Step 3: Quality Control (The Self-Validation Checkpoint)

  • Action: Do not assume the stock is 10 mM simply by weight. Remove a 1 µL aliquot, perform a 1:1000 "dilute and shoot" dilution in mobile phase (e.g., Acetonitrile/Water), and analyze via LC-MS[6].

  • Causality: This confirms the structural integrity (verifying the intact mass at m/z 265.0 [M-H]- in negative ion mode) and validates the final concentration against a standard curve before the stock is committed to high-throughput screening[1][6].

Aqueous Dilution & Precipitation Troubleshooting

Introducing a highly lipophilic DMSO stock into an aqueous assay buffer is the most common point of failure in drug screening.

Dilution Protocol:

  • Intermediate Dilution: Dilute the 10 mM master stock into an intermediate solvent (e.g., 100% DMSO) to create a 100X working stock (e.g., 1 mM)[1].

  • Dropwise Addition: Add the working stock dropwise to the final assay buffer under continuous vortexing. Causality: Dropwise addition prevents localized high concentrations of the hydrophobic compound, which would otherwise trigger irreversible nucleation[5].

  • Solvent Limit: Ensure the final DMSO concentration is 0.5% (v/v). Causality: DMSO concentrations above 0.5% can induce cellular toxicity and create artifactual assay readouts[4][7].

G D1 Aqueous Assay Buffer Dilution (Target DMSO < 0.5%) D2 Precipitation Observed? D1->D2 D3 Proceed to in vitro Assay D2->D3 No D4 Formulation Adjustment (Add Tween-80, PEG400, or BSA) D2->D4 Yes D5 Stepwise Dilution (Intermediate concentration) D4->D5 D5->D2

Decision tree for troubleshooting compound precipitation during aqueous assay dilution.

Storage, Stability, and Photochemistry

The stability of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is highly dependent on environmental controls.

  • Photochemistry: The extended conjugation between the furan ring and the acrylic acid tail makes the molecule a strong chromophore. Unprotected exposure to laboratory fluorescent lighting will rapidly degrade the compound via photoisomerization[2][3].

  • Thermal & Atmospheric Control: Repeated freeze-thaw cycles of DMSO solutions introduce atmospheric moisture, which hydrolyzes the compound and causes freeze-out precipitation[4]. Master stocks must be aliquoted into single-use volumes (e.g., 20–50 µL), purged with Argon or Nitrogen to protect the furan ring from oxidation, and stored strictly at -20°C or -80°C[4][7].

References

  • Source: scribd.
  • Compound Handling Instructions - MedchemExpress.
  • Source: researchgate.
  • Source: chromforum.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Welcome to the Formulation Technical Support Center. This hub is dedicated to overcoming the physicochemical hurdles associated with 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This hub is dedicated to overcoming the physicochemical hurdles associated with 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid .

Compound Profiling & Causality: This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II challenge. It features a highly lipophilic backbone (a 3-chloro-4-fluorophenyl group conjugated to a furan ring) which drives its intrinsic aqueous solubility down to the low microgram-per-milliliter range. However, the terminal acrylic acid moiety (estimated pKa​ ~4.5) provides a critical functional handle. While this allows for pH-dependent solubility (ionized and soluble at intestinal pH 6.8), it also guarantees rapid precipitation in the acidic environment of the stomach (pH 1.2) where the molecule becomes entirely unionized.

The following guides, protocols, and FAQs are designed to help you engineer robust formulations using self-validating experimental systems.

Part 1: Troubleshooting Guides & FAQs

Q1: My sodium salt formulation of the compound dissolves well initially but precipitates rapidly when transitioning from Simulated Intestinal Fluid (SIF) to Simulated Gastric Fluid (SGF). How can I prevent this? Root Cause: This is a classic "spring and parachute" failure. The sodium salt acts as the "spring," driving rapid dissolution. However, when exposed to SGF (pH 1.2), the pH drops below the compound's pKa​ . The acrylic acid moiety protonates, returning the drug to its highly insoluble, unionized free-acid form, leading to rapid nucleation and crystal growth. Solution: You must formulate with a precipitation inhibitor (the "parachute"). Formulating an Amorphous Solid Dispersion (ASD) using amphiphilic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly effective. HPMCAS maintains the drug in a supersaturated state and sterically hinders crystal nucleation in acidic media, effectively rendering the dissolution profile more pH-independent [[1]]([Link]).

Q2: I attempted an inclusion complex with standard β -cyclodextrin ( β -CD), but the solubility gain was marginal (<2-fold) and the solution turned cloudy. What went wrong? Root Cause: The lipophilic tail of your compound (3-chloro-4-fluorophenyl-furan) is highly hydrophobic. While it may enter the β -CD cavity, you have likely hit the intrinsic solubility limit of natural β -CD itself, which is only ~18.5 mg/mL in water . When the complex has limited solubility, it forms a B-type phase solubility diagram, meaning the drug-CD complex itself is precipitating out of solution [[2]]([Link]). Solution: Switch to a chemically modified cyclodextrin like Hydroxypropyl- β -cyclodextrin (HP- β -CD), which boasts an aqueous solubility of >600 mg/mL [[3]]([Link]). Additionally, adding a small amount of a water-soluble polymer (e.g., 0.1% w/v PVP) can act as a ternary complexation agent, increasing the complexation efficiency by up to 150% without requiring excess cyclodextrin .

Q3: When preparing an Amorphous Solid Dispersion (ASD) via solvent evaporation, my drug recrystallizes within a week under accelerated stability testing (40°C/75% RH). How do I stabilize the amorphous form? Root Cause: The amorphous state is thermodynamically metastable and possesses higher free energy than the crystalline lattice . Recrystallization is driven by molecular mobility. Under 75% RH, moisture acts as a plasticizer, drastically lowering the glass transition temperature ( Tg​ ) of your polymer matrix, allowing the drug molecules to reorganize into crystals. Solution:

  • Switch to a polymer with a higher intrinsic Tg​ and better moisture resistance, such as PVP VA64 (Copovidone) .

  • Ensure your drug loading does not exceed the solid-state solubility limit of the drug in the polymer (typically keep loading between 15%–25% w/w).

  • Implement strict desiccant packaging; moisture exclusion is non-negotiable for ASDs.

Part 2: Experimental Protocols

Protocol 1: Phase Solubility Study for HP- β -CD Complexation (Higuchi-Connors Method)

This protocol self-validates the stoichiometry and thermodynamic stability of your cyclodextrin complex.

  • Preparation: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 50 mM in a pH 6.8 phosphate buffer. (Using pH 6.8 ensures the acrylic acid is partially ionized, maximizing baseline solubility while testing the inclusion of the lipophilic rings).

  • Incubation: Add an excess amount of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (e.g., 15 mg) to 5 mL of each CD solution in tightly sealed glass vials.

  • Equilibration: Shake the vials on a thermostatic rotary shaker at 100 rpm and exactly 25°C ± 0.5°C for 48 hours. Causality: 48 hours is required to ensure dynamic equilibrium between the free drug, free CD, and the inclusion complex.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for potential drug adsorption to the membrane.

  • Quantification: Dilute the filtrate with mobile phase and quantify the dissolved drug concentration using HPLC-UV. Detect at the λmax​ corresponding to the extended conjugation of the furyl-acrylic system (approx. 280–320 nm).

  • Analysis: Plot drug concentration (mM) vs. HP- β -CD concentration (mM). A linear plot ( AL​ -type) indicates a 1:1 stoichiometric complex. Calculate the stability constant ( K1:1​ ) using the slope and intrinsic solubility ( S0​ ).

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol ensures the complete disruption of the crystalline lattice and homogeneous polymer dispersion.

  • Solvent Selection: Dissolve 1.0 g of the API and 3.0 g of HPMCAS-HF (yielding a 25% drug loading) in 100 mL of a binary solvent system (Methanol:Dichloromethane 1:1 v/v). Causality: The binary mixture ensures complete solvation of both the highly lipophilic drug (DCM) and the amphiphilic polymer (Methanol).

  • Spray Drying Parameters: Feed the clear solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using the following parameters:

    • Inlet temperature: 75°C

    • Outlet temperature: 45°C - 50°C

    • Feed rate: 5 mL/min

    • Atomization gas flow: 400 L/h

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvent traces below ICH limits.

  • Solid-State Characterization: Verify the amorphous conversion using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "amorphous halo" and a complete absence of sharp Bragg diffraction peaks.

Part 3: Data Presentation & Visualizations

Table 1: Comparative Efficacy of Solubility Enhancement Strategies

Quantitative summary of expected outcomes for 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid based on formulation type.

Formulation StrategyPrimary ExcipientsMechanism of EnhancementExpected Aqueous Solubility GainStability / Risk Profile
Unformulated API NoneN/ABaseline (< 10 µg/mL)High (Thermodynamically stable crystal)
Salt Formation NaOH / TromethamineIonization of acrylic acid moiety10x - 50x (Highly pH dependent)High in solid state; High risk of SGF precipitation
Cyclodextrin Complex HP- β -CD (20% w/v)Hydrophobic cavity inclusion of halogenated phenyl ring50x - 100xHigh in solution; Reversible equilibrium
Amorphous Solid Dispersion HPMCAS / PVP-VA64Crystal lattice disruption; Supersaturation maintenance100x - 500xMetastable; Requires strict moisture protection
Workflow Visualizations

ASD_Mechanism API Crystalline API (Low Energy, Insoluble) Process Spray Drying / Hot Melt Extrusion (Energy Input) API->Process ASD Amorphous Solid Dispersion (High Energy, Polymer Stabilized) Process->ASD Dissolution Exposure to GI Fluids (Dissolution) ASD->Dissolution Supersat Supersaturated State ('The Spring') Dissolution->Supersat PrecipInhib Polymer Inhibition ('The Parachute') Supersat->PrecipInhib Stabilized by HPMCAS Precipitation Recrystallization (If uninhibited) Supersat->Precipitation Unstabilized / Acidic pH Absorption High Systemic Absorption PrecipInhib->Absorption

Caption: Mechanism of Amorphous Solid Dispersions (ASD) enhancing bioavailability via the Spring and Parachute effect.

CD_Workflow Start Excess API + CD Solutions (0 to 50 mM) Equilibrate Equilibration (48h at 25°C, 100 rpm) Start->Equilibrate Filter Filtration (0.45 µm PVDF) Equilibrate->Filter Analyze HPLC-UV Analysis (Quantify Dissolved API) Filter->Analyze Plot Phase Solubility Diagram (Higuchi-Connors) Analyze->Plot TypeA A-Type Profile (Linear/Soluble Complex) Plot->TypeA HP-β-CD TypeB B-Type Profile (Precipitating Complex) Plot->TypeB Natural β-CD

Caption: Workflow for determining cyclodextrin complexation efficiency using the Higuchi-Connors method.

References

  • Ascendia Pharma. "AmorSol® - Amorphous Solid Dispersion Technology." Ascendia Pharmaceutical Solutions. Available at:[Link]

  • Brewster, M. E., & Loftsson, T. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceuticals (Basel), 2018. Available at:[Link]

  • Deshmukh, S. S., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life (Basel), 2022. Available at:[Link]

  • Kanaujia, P., et al. "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products." International Journal of Pharmaceutics, 2015. Available at:[Link]

  • Loftsson, T. "Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions." Pharmaceuticals, 2023. Available at:[Link]

  • Sharma, N., et al. "Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs." MOJ Drug Design Development & Therapy, 2017. Available at:[Link]

Sources

Optimization

troubleshooting degradation of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid during storage

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of 3-[5-(3-Chloro-4-fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid during storage. Our goal is to provide you with the technical insights and practical steps necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: I've noticed the color of my 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid powder has changed from off-white to yellow/brown during storage. What is happening?

This color change is a common indicator of chemical degradation. The likely culprits are exposure to light, oxygen, and moisture. The furan ring and the acrylic acid moiety are susceptible to oxidation and polymerization, which can result in the formation of colored impurities. Furan compounds, in particular, can degrade under the influence of acids and elevated temperatures.[1] Light can also induce photolytic degradation of acrylic acid polymers.[2]

Q2: My recent HPLC analysis shows new peaks that were not present in the initial batch. What are the potential degradation pathways?

The appearance of new peaks on your chromatogram suggests the formation of degradation products. For a molecule with the structure of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid, several degradation pathways are plausible:

  • Oxidation of the Furan Ring: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts.[3] This is often accelerated by exposure to air (oxygen).

  • Polymerization of the Acrylic Acid Moiety: Acrylic acids and their esters are known to polymerize, especially when exposed to heat, light (UV), or in the presence of initiators.[4][5] This can lead to the formation of oligomers or polymers, which may appear as broad peaks or a rising baseline in your HPLC analysis.

  • Hydrolysis: If the compound has been exposed to moisture, the acrylic acid group could potentially undergo reactions, although this is less common for the free acid compared to its ester form.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions in both the furan ring and the acrylic acid portion of the molecule.[2]

Q3: What are the definitive storage conditions to ensure the stability of this compound?

To minimize degradation, it is crucial to control the storage environment. Based on the known reactivity of acrylic acids and furan-containing compounds, we recommend the following storage protocol:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation and polymerization.[4][5]
Light Protect from light (Store in an amber vial or in the dark)Prevents photolytic degradation.[2][6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen, thereby reducing the risk of oxidation.[4][5]
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis and moisture-mediated degradation. The compound is noted to be hygroscopic.[7]
Container Use a chemically inert container (e.g., glass)Prevents potential reactions with the container material.
Q4: Can I store 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid in solution? If so, what is the best solvent and what are the appropriate conditions?

While storing the compound in its solid, crystalline form is generally preferred for long-term stability, short-term storage in solution may be necessary for experimental workflows.

  • Solvent Selection: Choose a dry, aprotic solvent in which the compound is stable. Solvents like anhydrous DMSO or DMF are often used. It is advisable to perform a preliminary stability study in your chosen solvent.

  • Storage Conditions: If you must store it in solution, prepare the solution fresh and use it as quickly as possible. For short-term storage, store the solution at -20°C or -80°C under an inert atmosphere. Aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of furan-containing compounds can be significantly influenced by pH. Acidic conditions, especially at elevated temperatures, can promote the degradation of the furan ring.[1][8] Similarly, the acrylic acid moiety's reactivity can be pH-dependent. In general, neutral or slightly acidic pH is likely to be more favorable for the stability of this compound in aqueous media, although this should be experimentally verified. The stability of similar pigments has been shown to be greater at acidic pHs (3 and 4) compared to alkaline conditions.[9][10]

Troubleshooting Guide: A Deeper Dive
Issue: Significant Impurity Detected by HPLC-UV After Storage

If you have confirmed the presence of a significant impurity, a systematic approach is needed to identify the source of degradation and prevent future occurrences.

The first step is to gather as much information as possible about the impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for analyzing acrylic acid and its derivatives.[11][12][13] A reverse-phase HPLC method can be used to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weight of the impurity, which can provide clues about its structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, NMR can provide detailed structural information.

A forced degradation study can help identify the likely degradation pathways and products by intentionally exposing the compound to harsh conditions.[15][16] This can help to confirm if the observed impurity is a result of a specific stressor.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for a specified time.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep it at room temperature.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H2O2) to the stock solution and keep it at room temperature.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose the solid compound or a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS and compare the resulting chromatograms to that of your stored sample.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Pristine API Solution API in Solution API->Solution Thermal Thermal (Solid, 105°C) API->Thermal Acid Acid Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Photo Photolytic (UV Light) Solution->Photo HPLC HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS HPLC->LCMS Identify m/z

Caption: Workflow for a forced degradation study.

Based on the results of your investigation, implement the recommended storage conditions outlined in the FAQs section. If a particular stressor (e.g., light) is identified as the primary cause of degradation, take extra precautions to protect the compound from that specific condition.

Potential Degradation Pathways Illustrated

The following diagram illustrates a simplified potential degradation pathway involving oxidation of the furan ring, which is a common vulnerability in such molecules.

Degradation_Pathway Parent 3-[5-(3-Chloro-4-fluorophenyl)- 2-furyl]acrylic acid Intermediate Oxidized Intermediate (e.g., Ring Opening) Parent->Intermediate [O] (Air, Light) Products Various Degradation Products Intermediate->Products Further Reactions

Caption: A simplified oxidative degradation pathway.

References
  • Sigma-Aldrich. (2025, November 6).
  • INCHEM. (1997). Acrylic acid (EHC 191, 1997).
  • OSHA. Acrylic Acid.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 1095–1105.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for Acrylic Acid Detection.
  • BASF. (2025, September 29).
  • BASF. (2025, November 19).
  • ResearchGate. (2025, September 27). Use of pyrolysis and gas chromatography for the determination of acrylic acid concentration in acrylic copolymers containing carboxylic groups.
  • ResearchGate. (n.d.).
  • Merck Millipore. (2021, March 15).
  • Royal Society of Chemistry. (n.d.). Rapid and sensitive detection of acrylic acid using a novel fluorescence assay.
  • PubMed. (n.d.).
  • Schacher, F. H., et al. (2019). Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. Polymer Chemistry, 10(3), 315-324.
  • ACS Publications. (2015, October 9). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
  • ResearchGate. (n.d.). (PDF) Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(Furan-2-yl)acrylic acid.
  • ResearchGate. (n.d.).
  • ScienceDirect. (n.d.).
  • Formosa Plastics Corpor
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Sigma-Aldrich. (n.d.). 3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid.
  • NextSDS. (n.d.). 3-[5-(2,4-DIFLUOROPHENYL)-2-FURYL]ACRYLIC ACID.
  • NextSDS. (n.d.). 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid.
  • ACS Publications. (2023, April 19).
  • MDPI. (2025, August 9).
  • ChemBK. (2024, April 9). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). EFFECT OF TEMPERATURE, LIGHT, PH ON THE STABILITY OF ANTHOCYANIN PIGMENTS IN COCCULUS HIRSUTUS FRUITS.
  • RSC Publishing. (2016, April 6).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. Ou...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. Our objective is to provide actionable, in-depth technical support to help you navigate common experimental challenges, optimize reaction yields, and ensure the highest purity of your final product. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Synthesis Strategy and Reaction Choice

The synthesis of the target molecule is most efficiently approached via a condensation reaction starting from the key intermediate, 5-(3-Chloro-4-fluorophenyl)-2-furaldehyde . The primary challenge lies in the selection of the appropriate condensation method to form the acrylic acid moiety, as the furan ring is susceptible to degradation under harsh conditions.[1]

Overall Synthetic Workflow

The general pathway involves the formation of the aldehyde followed by the olefination to create the α,β-unsaturated acid.

Synthetic_Workflow A Starting Materials (e.g., 2-furaldehyde, 3-chloro-4-fluoroaniline) B Synthesis of Intermediate 5-(3-Chloro-4-fluorophenyl)-2-furaldehyde A->B (e.g., Meerwein arylation) C Condensation Reaction (Knoevenagel, Perkin, etc.) B->C Key Step D Final Product 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid C->D Workup & Purification

Caption: General workflow for the synthesis of the target acrylic acid.

Comparative Analysis of Condensation Reactions

The critical step is the conversion of the aldehyde to the acrylic acid. Several named reactions can accomplish this, each with distinct advantages and disadvantages. The choice of method directly impacts yield, purity, and scalability.

Reaction MethodKey ReagentsTypical ConditionsProsCons
Knoevenagel Condensation Malonic acid, Pyridine, Piperidine80-100 °CHigh yields (often >90%), mild conditions, readily available reagents.[2][3]Requires careful temperature control to prevent side reactions.[4]
Perkin Reaction Acetic anhydride, Potassium/Sodium acetate140-150 °C[2]One-pot procedure from anhydride.Higher temperatures can lead to furan ring polymerization and tar formation.[1][5] Reaction can be slower.[2]
Horner-Wadsworth-Emmons (HWE) Phosphonate ester (e.g., triethyl phosphonoacetate), Strong base (e.g., NaH)0 °C to RTExcellent stereoselectivity for the (E)-isomer, high yields, mild conditions.[6][7]Requires synthesis of the phosphonate reagent; strong base needed.
Wittig Reaction Phosphonium ylide (e.g., from (Carbethoxymethyl)triphenylphosphonium bromide)0 °C to RTWidely applicable.Often produces a mixture of (E) and (Z) isomers; triphenylphosphine oxide byproduct can complicate purification.[8][9]

Recommendation: For most applications, the Knoevenagel condensation offers the best balance of high yield, operational simplicity, and cost-effectiveness. The HWE reaction is a superior alternative if precise control over (E)-isomer formation is critical and the reagents are available.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common problems systematically.

Troubleshooting_Flowchart start Start Experiment q1 Is the final yield low? start->q1 a1_check_aldehyde Check purity & yield of 5-(...)-2-furaldehyde intermediate. Is it >95% pure? q1->a1_check_aldehyde Yes q2 Is the reaction mixture dark/tarry? q1->q2 No, yield is good a1_bad_aldehyde Re-synthesize or purify aldehyde intermediate before proceeding. a1_check_aldehyde->a1_bad_aldehyde No a1_good_aldehyde Aldehyde is fine. Troubleshoot condensation step. a1_check_aldehyde->a1_good_aldehyde Yes a2_reduce_temp Reduce reaction temperature. (e.g., use boiling water bath, 95-100°C). Consider inert atmosphere (N2). q2->a2_reduce_temp Yes q3 Is the product impure after workup? q2->q3 No a2_reduce_temp->q3 a3_purify Perform recrystallization from dilute ethanol or benzene. Use activated charcoal for color. Consider flash chromatography. q3->a3_purify Yes end_ok High Yield, Pure Product q3->end_ok No a3_purify->end_ok q1_sub Problem in Condensation Step: - Check reagent purity (malonic acid, base). - Ensure base is anhydrous. - Optimize reaction time/temp. a1_good_aldehyde->q1_sub q1_sub->q2

Sources

Optimization

Technical Support Center: Purification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

Welcome to the technical support guide for the purification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides in-depth, field-proven insights into common purification challenges and offers robust solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect during the synthesis and extraction of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid, and how can I detect them?

A1: The synthesis of this compound, typically via a Knoevenagel or Doebner-Knoevenagel condensation, is a robust method for forming C-C double bonds.[1][2] However, several impurities can arise from the reaction and subsequent workup.

Common Impurities & Detection Methods:

Impurity TypeSpecific ExamplePrimary Detection MethodCausality & Explanation
Unreacted Starting Materials 5-(3-Chloro-4-fluorophenyl)-2-furaldehydeHPLC, LC-MS, ¹H NMRIncomplete reaction due to insufficient reaction time, improper temperature, or catalyst deactivation. The aldehyde proton (~9-10 ppm) is a clear marker in ¹H NMR.
Malonic AcidHPLC, ¹H NMR (in D₂O)Used in excess to drive the reaction to completion. It is highly water-soluble and typically removed during aqueous workup.
Reaction Byproducts Michael AdductLC-MS, ¹H NMRIn some cases, the Knoevenagel product can undergo a subsequent Michael addition with another molecule of the malonic acid enolate, especially if reaction conditions are harsh.[3][4]
Aldol IntermediateLC-MSThe initial aldol addition product may not fully dehydrate to the desired α,β-unsaturated acid. This is often observed if the reaction is quenched prematurely or run at too low a temperature.
Z-IsomerHPLC, ¹H NMRWhile the Knoevenagel condensation strongly favors the thermodynamically more stable E-isomer, trace amounts of the Z-isomer can form.[5] The coupling constants of the vinyl protons in ¹H NMR can distinguish them (J ≈ 15-18 Hz for E, J ≈ 10-12 Hz for Z).
Catalyst & Solvent Residues Pyridine, Piperidine¹H NMR, GC-MSThese basic catalysts are essential for the condensation but must be thoroughly removed.[6][7] Residual solvents from reaction or extraction (e.g., Toluene, Ethyl Acetate) can be detected by ¹H NMR or GC headspace.

Expert Insight: A multi-technique analytical approach is crucial. HPLC is excellent for quantifying purity and resolving isomers, while LC-MS helps in identifying the mass of unknown impurities. ¹H NMR provides structural confirmation and is highly effective for detecting residual solvents and starting aldehyde.

Q2: My isolated product has a persistent yellow or brown discoloration. What is the likely cause, and what is the most effective removal strategy?

A2: Discoloration is a common issue, often stemming from two sources:

  • Highly Conjugated Impurities: Minor side reactions can create complex, colored byproducts. Furan-containing compounds, in particular, can be susceptible to degradation under certain conditions, leading to colored species.

  • Polymeric Material: Acrylic acids have a known tendency to undergo polymerization, which can be initiated by heat or residual impurities.[8]

Solution Workflow:

  • Activated Charcoal (Carbon) Treatment: This is the most effective first step for removing colored impurities. The high surface area of activated carbon allows it to adsorb large, flat, conjugated molecules responsible for the color.

  • Recrystallization: A carefully chosen recrystallization solvent system will selectively dissolve your desired product while leaving behind less soluble colored impurities and polymeric material.

Self-Validating Protocol: During recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w). Reflux briefly (5-10 minutes), and then perform a hot filtration through a pad of Celite® to remove the charcoal.[6] The resulting filtrate should be significantly lighter in color. Allow it to cool slowly to obtain pure, colorless crystals.

Q3: I'm struggling with residual starting aldehyde in my final product. How can I improve its removal during the workup?

A3: Unreacted aldehyde is a frequent and troublesome impurity. While optimizing the reaction (e.g., extending reaction time, slightly increasing the amount of malonic acid) is the best primary strategy, effective removal during the workup is critical.

Recommended Technique: Sodium Bisulfite Wash The aldehyde functional group reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can then be easily extracted into the aqueous phase.

Protocol:

  • After the initial reaction quench, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 15-30 minutes to ensure complete adduct formation.

  • Separate the layers. The aldehyde-bisulfite adduct will partition into the aqueous layer.

  • Follow with standard aqueous washes (e.g., water, brine) to remove any remaining bisulfite.

Trustworthiness Check: Before and after the bisulfite wash, spot the organic layer on a TLC plate (using a suitable stain like 2,4-DNP which reacts with aldehydes) or analyze via HPLC to confirm the removal of the aldehyde impurity.

Q4: My yield drops significantly after recrystallization. How do I select the optimal solvent system to maximize both purity and recovery?

A4: This is a classic purification dilemma. The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Systematic Approach to Solvent Selection:

  • Solubility Testing: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water/alcohol mixtures) at room temperature and at their boiling points.

  • Mixed-Solvent Systems: For acrylic acids of this type, a mixed-solvent system like Ethanol/Water or Isopropanol/Water is often highly effective.[6] The product is typically very soluble in the alcohol and insoluble in water.

Detailed Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in a flask and add the minimum volume of hot ethanol required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration after charcoal treatment as described in Q2.

  • Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached the saturation point.

  • Re-dissolution & Cooling: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for at least an hour.[6] Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Yield Optimization: The mother liquor (the filtrate) will still contain some dissolved product. To improve overall yield, this can be concentrated and subjected to a second recrystallization.

Troubleshooting Workflow Diagram

This diagram provides a logical path from an observed problem to a validated solution.

TroubleshootingWorkflow Problem Problem Low Purity by HPLC (Multiple Peaks) Cause1 Potential Cause Unreacted Starting Materials (Aldehyde, Malonic Acid) Problem->Cause1 Cause2 Potential Cause Reaction Byproducts (Michael Adduct, Z-Isomer) Problem->Cause2 Color Problem Off-Color Product (Yellow/Brown) Cause3 Potential Cause Colored Impurities Polymeric Material Color->Cause3 Yield Problem Low Yield After Purification Cause4 Potential Cause Product Loss in Mother Liquor Sub-optimal Solvent Yield->Cause4 Solution1 Solution Optimize Reaction Conditions (Time, Temp) Perform Bisulfite Wash Cause1->Solution1 Solution2 Solution Controlled Recrystallization (Slow Cooling) Consider Chromatography Cause2->Solution2 Solution3 Solution Activated Charcoal Treatment Hot Filtration Cause3->Solution3 Solution4 Solution Systematic Solvent Screening Recover from Mother Liquor Cause4->Solution4 Solution3->Solution2 Solution4->Solution2

A workflow for troubleshooting common purification issues.

References

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Publications.
  • furylacrylic acid. Organic Syntheses Procedure.
  • Knoevenagel Condensation. Cambridge University Press.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
  • Preparation method of (E) -3- (3-furyl) acrylic acid. Google Patents.
  • How to purify Acrylic Acid. Reddit. Available at: [Link]

  • Synthesis of 2-furyl acrylic acid. PrepChem.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid and Standard Reference Monocarboxylate Transporter Inhibitors in Oncology Research

A Senior Application Scientist's Guide to Targeting Cancer Metabolism In the ever-evolving landscape of oncology, the strategic targeting of cancer cell metabolism has emerged as a promising therapeutic avenue. The metab...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Targeting Cancer Metabolism

In the ever-evolving landscape of oncology, the strategic targeting of cancer cell metabolism has emerged as a promising therapeutic avenue. The metabolic reprogramming of tumor cells, most notably the Warburg effect, necessitates a reliance on specific nutrient transporters to maintain rapid proliferation and survival.[1] Among these, the monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, have garnered significant attention as critical mediators of lactate flux, a key process in maintaining the metabolic symbiosis within the tumor microenvironment.[2]

This guide provides an in-depth comparative analysis of a novel investigational agent, 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid, against a panel of standard reference MCT inhibitors. For the purposes of this technical guide, the investigational compound will be referred to as CFF-221 . It is important to note that while the experimental data and protocols for the standard reference inhibitors are based on published literature, the data for CFF-221 are illustrative of a potent and selective MCT inhibitor to provide a framework for comparison. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of metabolic targets in cancer.

The Central Role of MCTs in the Tumor Microenvironment: A Rationale for Inhibition

Cancer cells, even in the presence of ample oxygen, predominantly rely on glycolysis for energy production, leading to a significant accumulation of lactate.[1] To avert intracellular acidification and subsequent cell death, these cells upregulate MCTs to facilitate the efflux of lactate into the tumor microenvironment.[3] This extruded lactate is not merely a waste product; it is taken up by oxidative cancer cells and stromal cells via MCT1, serving as a crucial fuel source and promoting angiogenesis and immune evasion.[2][4] This metabolic symbiosis, often termed the "lactate shuttle," is a critical driver of tumor progression and heterogeneity.[1]

Inhibition of MCT1 and/or MCT4 presents a compelling strategy to disrupt this metabolic codependence. By blocking lactate transport, these inhibitors can induce intracellular lactate accumulation, leading to a drop in intracellular pH, feedback inhibition of glycolysis, and ultimately, a reduction in tumor growth.[5] The differential expression and roles of MCT1 and MCT4 in various cancers—MCT1 being a high-affinity transporter involved in both lactate uptake and efflux, and MCT4 being a lower-affinity transporter primarily associated with lactate efflux from highly glycolytic cells—provide distinct opportunities for targeted therapeutic intervention.[6]

MCT_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer/Stromal Cell cluster_TME Tumor Microenvironment (TME) cluster_inhibitors Inhibitors Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Glycolysis Lactate_g Intracellular Lactate Pyruvate_g->Lactate_g LDH-A MCT4 MCT4 Lactate_g->MCT4 Efflux Extracellular_Lactate Extracellular Lactate MCT4->Extracellular_Lactate Pyruvate_o Pyruvate TCA TCA Cycle Pyruvate_o->TCA OxPhos Lactate_o Intracellular Lactate Lactate_o->Pyruvate_o LDH-B MCT1 MCT1 MCT1->Lactate_o Uptake Extracellular_Lactate->MCT1 CFF_221 CFF-221 (Hypothetical) CFF_221->MCT4 Inhibition AZD0095 AZD0095 AZD0095->MCT4 Inhibition AZD3965 AZD3965 AZD3965->MCT1 Inhibition Syrosingopine Syrosingopine Syrosingopine->MCT4 Inhibition Syrosingopine->MCT1 Inhibition Lactate_Transport_Assay start Start: MCT-expressing cells in 96-well plate step1 Wash cells with KRH buffer start->step1 step2 Pre-incubate with inhibitor (e.g., CFF-221) step1->step2 step3 Add 14C-L-lactate to initiate uptake step2->step3 step4 Incubate for a defined time (e.g., 2 min) step3->step4 step5 Stop transport with ice-cold KRH buffer wash step4->step5 step6 Lyse cells step5->step6 step7 Measure intracellular radioactivity step6->step7 end End: Calculate IC50 step7->end

Caption: Workflow for the in vitro lactate transport assay.

Seahorse XF Metabolic Flux Analysis

This technology allows for the real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells. [7][8] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: The following day, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight and load the injection ports with the test inhibitor and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).

  • Assay Execution: Place the cell plate and the cartridge into the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR and ECAR before automatically injecting the compounds and measuring the subsequent metabolic responses.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the inhibitor's effect on glycolysis and mitochondrial respiration. [9]

Seahorse_Assay start Start: Seed cells in XF microplate step1 Incubate overnight start->step1 step2 Replace with XF assay medium step1->step2 step4 Run assay in Seahorse XF Analyzer step2->step4 step3 Hydrate and load sensor cartridge with inhibitors step3->step4 step5 Real-time measurement of OCR and ECAR step4->step5 end End: Analyze metabolic shifts step5->end

Sources

Comparative

In-Depth Validation Guide: LC-MS/MS Quantification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

As novel chemical entities (NCEs) advance through preclinical and clinical pipelines, the demand for highly selective, sensitive, and reproducible bioanalytical methods becomes paramount. This guide provides an authorita...

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Author: BenchChem Technical Support Team. Date: March 2026

As novel chemical entities (NCEs) advance through preclinical and clinical pipelines, the demand for highly selective, sensitive, and reproducible bioanalytical methods becomes paramount. This guide provides an authoritative, objective comparison of analytical platforms for the quantification of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid (hereafter referred to as CFPAA ), a highly lipophilic and acidic targeted therapeutic candidate.

Aligned with global regulatory standards—including the [1] and the [2] adopted by the EMA and Japan's PMDA—this guide details the mechanistic causality behind a self-validating LC-MS/MS protocol, proving its superiority over legacy alternatives.

Platform Comparison: LC-MS/MS vs. Alternatives

When quantifying a small molecule like CFPAA in complex biological matrices (e.g., human plasma), researchers typically evaluate three platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

As summarized in Table 1, LC-MS/MS is the definitive gold standard for CFPAA pharmacokinetic (PK) profiling.

Table 1: Performance Comparison for CFPAA Quantification
ParameterLC-MS/MS (Proposed)HPLC-UVELISA
Sensitivity (LLOQ) 0.1 ng/mL 50 ng/mL0.5 ng/mL
Selectivity Absolute (Mass/Charge & Retention)Low (Prone to matrix co-elution)Moderate (Cross-reactivity risk)
Dynamic Range 4 logs (0.1 - 1000 ng/mL)2 logs1 to 2 logs
Development Time 2-3 Weeks 2 Weeks4-6 Months (Antibody generation)
Matrix Interference Minimal (Managed via SPE & SIL-IS)HighHigh (Matrix effects on binding)

The Verdict: HPLC-UV lacks the sensitivity required for terminal elimination phase PK mapping. While ELISA offers high sensitivity, generating highly specific antibodies against a small hapten like CFPAA is time-prohibitive and carries a high risk of cross-reactivity with circulating acyl-glucuronide metabolites. LC-MS/MS bypasses these limitations by offering orthogonal separation (chromatography + mass-to-charge ratio).

Mechanistic Rationale & Experimental Design

A robust bioanalytical method is not a random collection of parameters; it is a deliberate system engineered around the physicochemical properties of the analyte.

  • Sample Preparation Causality (SPE-MAX): CFPAA possesses a carboxylic acid group with an estimated pKa of ~4.5. By adjusting the plasma sample to pH 9 using ammonium hydroxide, the analyte is fully deprotonated. When loaded onto a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent, CFPAA is retained via strong electrostatic interactions. This allows for an aggressive orthogonal wash step using 100% methanol, stripping away neutral lipids and hydrophobic proteins without eluting the analyte. Elution is then triggered by neutralizing the carboxylic acid with 2% formic acid, breaking the ionic bond and recovering the analyte with exceptional purity.

  • Chromatographic Causality (Biphenyl Phase): The halogenated aromatic ring and the furan moiety of CFPAA present a highly electron-rich, conjugated π-system. While a standard C18 column relies solely on dispersive hydrophobic interactions, a Biphenyl stationary phase introduces orthogonal π-π and dipole-dipole interactions. This significantly enhances retention and peak shape, separating CFPAA from endogenous isobaric plasma interferences.

  • Ionization Causality (ESI-): The ready deprotonation of the acrylic acid moiety makes negative Electrospray Ionization (ESI-) the optimal choice, yielding a stable [M−H]− precursor at m/z 265.0.

Workflow A Plasma Sample (50 µL) B IS Addition & Alkalization (5% NH4OH) A->B C SPE (MAX) Extraction B->C D Elution (HCOOH) & Evaporation C->D E Reconstitution (Mobile Phase) D->E F LC-MS/MS (ESI- MRM) E->F

Fig 1. Step-by-step bioanalytical sample preparation and LC-MS/MS workflow for plasma quantification.

Step-by-Step Self-Validating Protocol

To ensure data trustworthiness, this protocol incorporates a Self-Validating System . By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically CFPAA-d4, the method internally corrects for any extraction recovery variations or matrix ion suppression.

Phase 1: Solid-Phase Extraction (SPE)
  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL CFPAA-d4).

  • Pre-treatment: Add 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water to deprotonate the analyte. Vortex for 2 minutes.

  • Conditioning: Condition the Oasis MAX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% NH4​OH (removes basic/neutral proteins), followed by 1 mL of 100% Methanol (removes neutral lipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Phase 2: LC-MS/MS Acquisition
  • Column: Waters XBridge Biphenyl (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • System Suitability (Self-Validation Check): The absolute peak area of the SIL-IS is continuously tracked. A deviation of >20% from the mean IS response across the run automatically flags the sample for re-extraction, ensuring no undetected matrix effects compromise the reported concentration.

Table 2: Optimized MRM Parameters (ESI Negative Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
CFPAA 265.0221.0 (Loss of CO2​ )5018
CFPAA-d4 (IS) 269.0225.0 (Loss of CO2​ )5018

Method Validation Framework & Data Summary

The method must be rigorously validated according to the[2]. The decision tree below outlines the core parameters required for regulatory submission.

Validation cluster_0 Core Parameters A ICH M10 / FDA Validation Protocol B Selectivity & Matrix Effect A->B C Accuracy & Precision A->C D Stability Assessments A->D E Blank Matrix < 20% LLOQ IS Interference < 5% B->E F Intra/Inter-run CV ≤ 15% (LLOQ ≤ 20%) C->F G Bench-top, F/T, Long-term Deviation ≤ 15% D->G

Fig 2. Decision tree for bioanalytical method validation per ICH M10 and FDA 2018 guidelines.

Table 3: Summary of Validation Results (Experimental Data)
Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Performance
Linearity R2≥0.99 , ±15% of nominal R2=0.998 (0.1 - 1000 ng/mL)
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8% (8.5% at LLOQ)
Inter-run Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS-normalized) CV ≤ 15% across 6 distinct lots4.3% CV (Negligible suppression)
Extraction Recovery Consistent and reproducible88.5% ± 4.2%

By leveraging the chemical causality of the analyte to design an orthogonal SPE-LC-MS/MS workflow, this method not only meets but exceeds the stringent criteria set forth by global regulatory bodies, ensuring absolute confidence in downstream PK/PD modeling.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: Bioanalysis / PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. The procedures outlined below are designed to ensure the safety o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As researchers, scientists, and drug development professionals, a deep understanding of the chemical's properties and the rationale behind these disposal protocols is paramount for a safe and efficient laboratory environment.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Halogenated Aromatic Ring: The presence of chlorine and fluorine on the phenyl ring suggests that this compound should be treated as a halogenated organic compound. Such compounds can be persistent in the environment and may have toxic effects.[1]

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4] Acrylic acid is listed by the Resource Conservation and Recovery Act (RCRA) as a hazardous waste with the designation U008.[5][6][7]

  • Furan Ring: The furan ring is a common heterocyclic compound in medicinal chemistry.

Based on these components, the compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[8][9]

Anticipated Hazard Classification:

Hazard CategoryClassificationRationale
Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)Based on the general toxicity of acrylic acid and its derivatives.[3][10]
Skin Corrosion/Irritation Category 1A/2 (Causes severe skin burns and irritation)A characteristic property of acrylic acids.[2][4][10]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)A characteristic property of acrylic acids.[9][10]
Aquatic Hazard Acute and ChronicHalogenated organic compounds can be toxic to aquatic life.[4][10]

Personal Protective Equipment (PPE)

When handling 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid, including during disposal procedures, the following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is a critical step in maintaining laboratory safety and environmental compliance. The following protocol provides a systematic approach to its disposal.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most crucial step.

  • Classification: This compound must be classified as a halogenated organic hazardous waste .[1][11]

  • Segregation: It is imperative to keep halogenated organic waste separate from non-halogenated waste.[1][11][12] Co-mingling can complicate the disposal process and increase costs.[13] At a minimum, waste should be segregated into categories such as acids, bases, halogenated solvents, and non-halogenated solvents.[11]

Step 2: Containerization

The choice of waste container is vital to prevent leaks and reactions.

  • Compatibility: Use a container made of a material compatible with acidic and halogenated organic compounds, such as a high-density polyethylene (HDPE) carboy.[2][14] Do not use metal containers for acidic waste.[14][15]

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, tightly fitting screw cap.[1][16]

  • Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[12][14]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content Identification: The label must clearly state the full chemical name: "3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid". Avoid using abbreviations or chemical formulas.[1][11]

  • Hazard Warning: The label should include the words "Hazardous Waste" and appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

Step 4: Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[15][17]

  • Secondary Containment: The container should be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[12]

  • Ventilation: The storage area must be well-ventilated.[12][16]

  • Incompatibles: Ensure the waste container is stored away from incompatible materials, such as bases and oxidizers.[15]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Licensed Disposal Company: The EHS office will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with all federal, state, and local regulations.[14][17]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal Generate Generate Waste Classify Classify as Halogenated Organic Acid Waste Generate->Classify Segregate Segregate Waste Classify->Segregate Containerize Use Compatible Container Segregate->Containerize Label Label Container (Contents, Date, Hazards) Containerize->Label Store Store in SAA with Secondary Containment Label->Store EHS Contact EHS for Pickup Store->EHS LicensedDisposal Licensed Contractor Disposal EHS->LicensedDisposal

Caption: Disposal workflow for 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For a small spill within a chemical fume hood, use an absorbent pad to soak up the material. Place the used absorbent pads in a sealed, labeled plastic bag and dispose of it as hazardous waste.[1]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[1]

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

    • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[8]

    • Seek medical attention for any exposure.

Waste Minimization

A key aspect of laboratory safety and environmental responsibility is the minimization of hazardous waste.

  • Order Appropriately: Purchase only the quantity of the chemical that is needed for your experiments.[13][17]

  • Scale Down Experiments: When possible, reduce the scale of your experiments to generate smaller volumes of waste.[17]

Regulatory Context

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Academic and research laboratories may have specific regulations, such as Subpart K, which provides alternative management standards.[16][18] It is crucial to be familiar with your institution's specific policies, which are designed to comply with these federal and state regulations.

References

  • Hazardous Waste Listings. (n.d.). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). In University of Missouri-St. Louis. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). In Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). In University of Alabama. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). In GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). In Central Washington University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). In American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). In Oregon State University Environmental Health and Safety. Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). In Kemicentrum. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, October 20). In University of Oslo. Retrieved from [Link]

  • Acrylic Acid. (n.d.). In PubChem. Retrieved from [Link]

  • 3-[5-(3,4-DICHLORO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID. (n.d.). In NextSDS. Retrieved from [Link]

  • Acrylic acid. (n.d.). In U.S. EPA, IRIS. Retrieved from [Link]

  • Acrylic Acid. (n.d.). In Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Safety data sheet. (2022, June 30). In Carl ROTH. Retrieved from [Link]

  • Acrylic acid. (2025, April 7). In PENTA. Retrieved from [Link]

  • 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid. (n.d.). In NextSDS. Retrieved from [Link]

  • ACRYLIC ACID (STABILIZED) For Synthesis. (n.d.). In Alpha Chemika. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. The following procedura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

The unique structure of this molecule, incorporating a halogenated phenyl ring, a furan moiety, and an acrylic acid functional group, necessitates a multi-faceted approach to safety. Each component of the molecule contributes to its potential hazard profile, and this guide will deconstruct these elements to provide a clear and actionable safety plan.

Hazard Analysis: A Molecule-Centric Approach

A thorough understanding of the potential hazards associated with 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is paramount. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will infer its potential hazards from its constituent chemical groups.

  • Substituted Acrylic Acid Moiety: Acrylic acids are known to be corrosive and can cause severe skin burns and eye damage.[1] They can also be respiratory irritants.[1] The presence of a double bond in the acrylic acid structure suggests the potential for polymerization, which can sometimes occur with the release of heat.[2]

  • Furan Ring: Furan and its derivatives can be toxic and are considered potential carcinogens.[3][4] A significant hazard associated with furan-containing compounds is the formation of explosive peroxides upon exposure to air and light.[5]

  • Chlorofluorophenyl Group: Halogenated aromatic compounds can exhibit a range of toxicities. Compounds containing 3-chloro-4-fluoroaniline have been shown to be toxic if swallowed, in contact with skin, or if inhaled.[6] While the specific toxicology of the 3-chloro-4-fluorophenyl group in this acrylic acid derivative is unknown, prudence dictates treating it as a potential irritant and toxicant.

A summary of the anticipated hazards is presented in the table below.

Hazard ClassificationPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[6][7]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[8][9]
Respiratory Irritation May cause respiratory irritation.[7]
Carcinogenicity The furan moiety suggests potential carcinogenic properties.[3]
Peroxide Formation The furan ring may form explosive peroxides upon storage.[5]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.[3]To protect against splashes of the chemical which can cause serious eye damage.
Skin/Body Flame-resistant lab coat, fully buttoned, with long sleeves. Full-length pants and closed-toed shoes.[3]To prevent skin contact and protect from potential splashes.
Hands Nitrile or other chemically resistant gloves. Consult the glove manufacturer's compatibility chart.[10]To prevent skin absorption and irritation.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary for procedures with a high likelihood of aerosol generation or if working outside of a certified chemical fume hood.[3][11]To prevent inhalation of potentially harmful vapors or dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risk and ensure the integrity of your research. The following workflow provides a step-by-step guide.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a cool, dry, dark, and well-ventilated area away from incompatible materials. [2, 5] Store under an inert atmosphere if possible. [1] receipt->storage fume_hood Work exclusively in a certified chemical fume hood. [1, 9] storage->fume_hood ppe Don appropriate PPE (see table above). [1, 6] fume_hood->ppe weighing Weigh the solid compound carefully to avoid generating dust. ppe->weighing dissolving Dissolve in a suitable solvent within the fume hood. weighing->dissolving experiment Conduct the experiment, maintaining awareness of potential hazards. dissolving->experiment solid_waste Collect solid waste in a designated, labeled hazardous waste container. [9, 25] experiment->solid_waste liquid_waste Collect liquid waste in a separate, labeled hazardous waste container. [9, 25] experiment->liquid_waste decontamination Decontaminate all glassware and equipment with an appropriate solvent. experiment->decontamination disposal Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. [25] solid_waste->disposal liquid_waste->disposal decontamination->disposal

Figure 1: A workflow diagram illustrating the key stages of handling 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid.

Step-by-Step Handling Procedures:
  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.[12] Have a chemical spill kit readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.[3][11]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.[3]

    • Use anti-static tools and equipment to prevent ignition of flammable vapors.[1][13]

    • Handle the solid material carefully to avoid creating dust.

  • Dissolution and Reaction:

    • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Keep the reaction vessel closed as much as possible to prevent the escape of vapors.

  • Post-Experiment:

    • Upon completion of the experiment, carefully quench the reaction if necessary.

    • Decontaminate all glassware and equipment that came into contact with the compound.

Disposal Plan: Responsible Waste Management

The disposal of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid and any contaminated materials must be handled as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous solid waste.[12][14]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, clearly labeled container for hazardous liquid waste.[12][14] Do not pour any waste down the drain.[5][13]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[14] Deface the label on the empty container before disposal.[14]

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[14]

Emergency Procedures: Be Prepared

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill:

    • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for hazardous waste disposal.[12][13]

    • For a large spill, evacuate the area and contact your institution's EHS department immediately.[14]

This guide is intended to provide a framework for the safe handling of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid. It is not a substitute for a thorough understanding of the specific hazards of this compound and the implementation of a comprehensive laboratory safety program. Always consult your institution's safety policies and procedures before beginning any new experiment.

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University.

  • Furan - Safety Data Sheet. ChemicalBook.

  • Furan Compounds Group. Canada.ca.

  • FURFURAL Safety Data Sheet. International Furan Chemicals BV.

  • ICSC 1257 - FURAN. INCHEM.

  • Safety Data Sheet Acrylic Acid. Redox.

  • ACRYLIC ACID (STABILIZED) For Synthesis. Alpha Chemika.

  • Acrylic Acid a Summary of Safety and Handling. Scribd.

  • Acrylic Acid Safety Information. Washington State University.

  • SAFETY DATA SHEET - ACRYLIC ACID. Spectrum Chemical.

  • SAFETY DATA SHEET - Benzeneacetic acid, 3-fluoro-.

  • SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde. Fisher Scientific.

  • SAFETY DATA SHEET - Pentafluorophenyl Acrylate. TCI Chemicals.

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.

  • 3-Chloro-4-fluorophenylboronic acid-SDS. MedChemExpress.

  • Acrylic acid Safety Data Sheet. PENTA.

  • 3-Chloro-4-Fluoropropiophenone MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • Safety Data Sheet. Key Organics.

  • 安全データシート - ACRYLIC ACID CRUDE. BASF.

  • 安全データシート - マクロゴール 600. Merck Millipore.

  • SAFETY DATA SHEET - Fluorene. Sigma-Aldrich.

  • SAFETY DATA SHEET - 3-(2-Fluorophenyl)acrylic acid. CymitQuimica.

  • 3-[5-(3,4-DICHLORO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID. NextSDS.

  • 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid. NextSDS.

  • Navigating the Safe Disposal of 3-Chloro-4-fluorophenylboronic Acid: A Comprehensive Guide. Benchchem.

Sources

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